molecular formula C21H27N5O4 B2977929 Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1105229-80-8

Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2977929
CAS No.: 1105229-80-8
M. Wt: 413.478
InChI Key: SAGPFPZNNAYJDJ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a furan ring, a pyridazine ring, and a piperidine ring, all connected through a piperazine linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Linking the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing high-throughput screening for catalyst optimization, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines, depending on the reducing agent and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted piperidine and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies. Its structure suggests it could interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

In medicinal chemistry, Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate could be explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate
  • Ethyl 4-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carbonyl)piperazine-1-carboxylate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with pyridine or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

ethyl 4-[1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)16-5-3-9-26(15-16)19-8-7-17(22-23-19)18-6-4-14-30-18/h4,6-8,14,16H,2-3,5,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPFPZNNAYJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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